molecular formula C13H20N2 B14131441 1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine CAS No. 914202-88-3

1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine

Katalognummer: B14131441
CAS-Nummer: 914202-88-3
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: LUPMITMBUFKQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a methanamine group and a 4-ethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 4-ethylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-Ethylbenzaldehyde reacts with pyrrolidine to form an intermediate Schiff base.

    Step 2: The Schiff base is reduced using sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine
  • 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine
  • 1-[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine

Uniqueness

1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

914202-88-3

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

[1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15/h3-6,12H,2,7-10,14H2,1H3

InChI-Schlüssel

LUPMITMBUFKQAH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N2CCC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.